tert-Butyl 6-fluoro-1H-indazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-fluoroindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQRNUICGBAZQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)F)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The most commonly reported method for synthesizing tert-Butyl 6-fluoro-1H-indazole-1-carboxylate involves the Boc-protection of 6-fluoroindazole using tert-butyl chloroformate in the presence of a base, typically triethylamine. This reaction is conducted under anhydrous conditions to avoid hydrolysis of the chloroformate reagent. The overall reaction scheme can be summarized as:
- Starting material: 6-fluoroindazole
- Reagents: tert-butyl chloroformate, triethylamine (base)
- Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature or slightly cooled to control reaction rate
- Work-up: Purification by recrystallization or column chromatography to isolate the pure Boc-protected product
This method ensures selective protection of the N1 position on the indazole ring without affecting the fluorine substituent at the 6-position.
Detailed Reaction Conditions and Purification
| Step | Description | Details |
|---|---|---|
| Reagents | 6-fluoroindazole, tert-butyl chloroformate, triethylamine | Molar ratios typically 1:1.1:1.2 to ensure complete conversion |
| Solvent | Anhydrous dichloromethane or similar aprotic solvents | Prevents hydrolysis of chloroformate |
| Temperature | 0°C to room temperature | Cooling controls exothermicity and side reactions |
| Reaction time | 2–15 hours | Monitored by TLC for completion |
| Work-up | Dilution with dichloromethane, washing with water/brine, drying over sodium sulfate | Removes inorganic salts and residual reagents |
| Purification | Column chromatography (silica gel) or recrystallization | Eluent: 20–30% ethyl acetate in hexane for chromatography |
The product is obtained as a crystalline solid, with melting points typically around 389 K, confirming purity.
Alternative Synthetic Insights from Related Indazole Derivatives
Although direct literature on this compound is limited, preparation methods for closely related Boc-protected indazole derivatives provide valuable insights:
- For example, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate was synthesized by Boc-protection of the corresponding indazole amine using Boc anhydride and DMAP catalyst in dichloromethane at low temperature, followed by gradual warming and stirring for 15 hours.
- This approach highlights the importance of controlled temperature and the use of catalytic DMAP to facilitate Boc protection, which may be adapted for fluorinated analogs.
Research Findings and Optimization Strategies
- Optimization of reaction parameters such as base strength, solvent choice, temperature, and reagent molar ratios can be approached using Design of Experiments (DoE) to maximize yield and purity.
- Analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and X-ray crystallography are essential for confirming the regioselective fluorination and Boc protection.
- Purification methods like column chromatography with silica gel and recrystallization from suitable solvents ensure high purity.
Chemical Reactions Analysis
tert-Butyl 6-fluoro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across various scientific disciplines:
Chemistry
- Building Block for Synthesis : tert-Butyl 6-fluoro-1H-indazole-1-carboxylate serves as a crucial intermediate in synthesizing more complex indazole derivatives, which are valuable in medicinal chemistry.
Biology
- Biological Activity Studies : Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : It has shown potential in inhibiting cancer cell proliferation through various mechanisms, including kinase inhibition.
- Antimicrobial Effects : The compound demonstrates activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Its ability to modulate inflammatory responses is being explored for therapeutic applications.
Medicine
- Therapeutic Agent Exploration : Ongoing research aims to evaluate its efficacy as a therapeutic agent for diseases such as cancer and infectious diseases. Studies are focusing on its mechanisms of action and interactions with biological targets.
Industry
- Agrochemical Development : Due to its stability and reactivity, it is also applied in developing agrochemicals and specialty chemicals.
Case Study 1: Anticancer Activity
In a study involving MCF-7 breast cancer cells, this compound demonstrated significant inhibition of cell proliferation. The results indicated that the compound not only reduced cell viability but also induced apoptosis through modulation of key signaling pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted on various bacterial strains showed that this compound exhibited potent antimicrobial activity. The compound's effectiveness was assessed through minimum inhibitory concentration assays, revealing promising results against resistant strains.
The compound's biological activities can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cancer cell proliferation; induces apoptosis |
| Antimicrobial | Effective against multiple bacterial pathogens |
| Anti-inflammatory | Modulates inflammatory responses |
Mechanism of Action
The mechanism of action of tert-Butyl 6-fluoro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the indazole derivative being studied.
Comparison with Similar Compounds
Substituent Variations on the Indazole Ring
The structural similarity of tert-butyl indazole carboxylates is highly dependent on substituent type and position. Key examples include:
Key Observations :
- Halogen Substitution : Bromo and iodo derivatives (e.g., 6-Br, 3-I) exhibit lower molecular weights but higher reactivity in cross-coupling reactions compared to the fluoro analog .
- Hydroxylation : The 6-hydroxy derivative (similarity 0.85) is a major metabolite of the parent compound, formed via cytochrome P450-mediated oxidation .
- Electronic Effects: Fluorine’s electronegativity enhances the indazole ring’s electron-deficient character, improving binding affinity in kinase inhibitors compared to hydroxyl or amino analogs .
Scaffold Modifications: Indazole vs. Related Heterocycles
Replacing the indazole core with other scaffolds significantly alters biological activity:
- Aminopyrazole Derivatives: Substituting indazole with aminopyrazole (e.g., in JNK3 inhibitors) increased selectivity over p38 kinase by >2,800-fold due to improved hydrogen bonding and steric compatibility .
- Indoline Derivatives: tert-Butyl 6-hydroxyindoline-1-carboxylate (C₁₃H₁₇NO₃, MW 235.28) lacks the aromatic indazole ring, reducing planarity and altering metabolic pathways .
Metabolic Stability and Reactivity
- Fluorine Impact: The 6-fluoro group in this compound resists oxidative metabolism, whereas hydroxylation occurs preferentially at the tert-butyl group or indazole ring in non-fluorinated analogs (e.g., MB13 and MB14 metabolites) .
- Boc Group Stability : The tert-butyl ester is stable under basic conditions but cleaved by acids, a property shared across all Boc-protected indazoles .
Biological Activity
tert-Butyl 6-fluoro-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole class of heterocycles, which are recognized for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Biological Activities
The compound has been investigated for various biological activities, including:
- Anticancer Properties : Indazole derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Effects : Exhibits activity against a range of pathogens.
- Anti-inflammatory Effects : Potential to modulate inflammatory responses.
Target Interaction
Indazole derivatives, including this compound, interact with multiple biological targets:
- Kinases : These compounds can inhibit specific kinases involved in cancer signaling pathways.
- Receptors : They may modulate receptor activity, influencing cellular signaling cascades.
Biochemical Pathways
The compound influences several biochemical pathways, contributing to its diverse pharmacological effects. Notably, it has been linked to:
- Antioxidant Activity : Helps in reducing oxidative stress.
- Antiviral Activity : Potentially inhibits viral replication.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Anticancer Activity :
-
Antimicrobial Properties :
- The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
-
Anti-inflammatory Effects :
- Research indicated that indazole derivatives could reduce inflammatory markers in vitro, highlighting their therapeutic potential in inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was tested on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 10 µM. This suggests potential for further development as an anticancer therapeutic.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, the compound was tested against common bacterial strains. It demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its effectiveness as an antibacterial agent.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities and characteristics of this compound compared to similar indazole derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Potential |
|---|---|---|---|
| This compound | High (IC50 = 8.3 nM) | Moderate (MIC = 32 µg/mL) | Yes |
| tert-Butyl 6-bromo-4-fluoro-1H-indazole-1-carboxylate | Moderate | High | Yes |
| tert-Butyl 5-bromo-4-fluoroindazole | Low | Moderate | No |
Q & A
Q. How can experimental design (DoE) optimize the synthesis of tert-butyl 6-fluoro-1H-indazole-1-carboxylate?
Methodological Answer: A factorial design approach can systematically identify critical reaction parameters (e.g., temperature, catalyst loading, solvent ratio). For example, in epoxidation reactions involving tert-butyl derivatives, statistical optimization via DoE maximized substrate conversion by isolating the effects of variables like reaction time and Mo(CO)₆ catalyst concentration . Applying similar principles, researchers can optimize coupling reactions (e.g., Buchwald-Hartwig amination) or Boc-protection steps by screening factors such as base strength, ligand choice, and tert-butyl group stability under acidic/basic conditions.
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and confirm regioselective fluorination at the 6-position. ORTEP-3 can generate thermal ellipsoid plots to visualize steric effects of the tert-butyl group .
- NMR spectroscopy : Compare ¹³C and ¹H NMR shifts with analogs (e.g., tert-butyl 6-bromo-indazole carboxylate) to identify characteristic peaks: tert-butyl carbons (~27-30 ppm), indazole aromatic protons (δ 7.5-8.5 ppm), and fluorine coupling patterns (¹⁹F NMR for purity assessment) .
Q. How can functional group transformations be performed on the indazole scaffold without destabilizing the tert-butyl group?
Methodological Answer: The tert-butyl carbamate group is sensitive to strong acids/bases. For derivatization:
- Amination : Use palladium-catalyzed cross-coupling (e.g., Chan-Lam coupling) to introduce amino groups at the 3-position, leveraging the fluorine atom’s directing effects.
- Hydroxylation : Protect the indazole nitrogen with Boc, then perform nucleophilic substitution of the 6-fluoro group with hydroxide under mild conditions (e.g., K₂CO₃ in DMSO/H₂O) .
Q. What safety protocols are critical when handling tert-butyl-protected indazoles?
Methodological Answer:
- Storage : Store in airtight containers at -20°C to prevent hydrolysis. Avoid exposure to peroxides (e.g., tert-butyl hydroperoxide) to eliminate explosion risks .
- Handling : Use explosion-proof equipment in well-ventilated areas. Ground metal containers during transfers to mitigate static discharge .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystal packing of tert-butyl indazole carboxylates?
Methodological Answer: Graph set analysis (e.g., Etter’s rules) can classify hydrogen-bond motifs. For example, in tert-butyl 4-formyl-1H-imidazole-1-carboxylate, the carbonyl oxygen forms R₂²(8) motifs with adjacent NH groups, while tert-butyl groups create steric barriers that limit π-stacking. Compare with 6-fluoro analogs to assess how fluorine’s electronegativity alters intermolecular interactions .
Q. Can conformational analysis explain the stability of tert-butyl groups in constrained heterocycles?
Methodological Answer: Dynamic NMR studies at low temperatures (-90°C) and DFT calculations with explicit solvent models reveal axial/equatorial tert-butyl conformers. For example, in triazinanes, the tert-butyl group adopts an axial position in crystals due to lattice forces but equilibrates in solution. Apply similar methods to study indazole derivatives’ chair conformations .
Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. X-ray) for tert-butyl indazoles?
Methodological Answer:
- Case Study : If X-ray confirms a tert-butyl group’s position but NMR suggests dynamic disorder, perform variable-temperature NMR to detect rotational barriers. For fluorine-proton coupling discrepancies, use ¹H-¹⁹F HOESY to validate spatial proximity .
- Validation : Cross-reference with mass spectrometry (HRMS) to rule out impurities and computational methods (e.g., Gaussian) to simulate expected shifts .
Q. What strategies improve regioselectivity in fluorinated indazole functionalization?
Methodological Answer:
- Electrophilic substitution : Utilize fluorine’s meta-directing effects to install substituents at the 4- or 7-positions.
- Transition-metal catalysis : Employ Pd/Ni catalysts with bulky ligands (e.g., XPhos) to selectively functionalize the 3-position, avoiding steric clashes with the tert-butyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
